2-Chloro-6-iodobenzaldehyde
Overview
Description
2-Chloro-6-iodobenzaldehyde is a chemical compound with the molecular formula C7H4ClIO. It has a molecular weight of 266.47 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H4ClIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
. This indicates that the compound has a benzene ring with chlorine and iodine substituents at the 2nd and 6th positions respectively, and a formyl group at the 1st position . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Catalysis
Precursor for Catalysts : 2-Chloro-6-iodobenzaldehyde is used in the synthesis of fluorous Schiff base, which is then cyclopalladated to create highly effective catalyst precursors for Heck reactions. This research highlights the use of this compound derivatives in developing catalysts with high turnover numbers (Rocaboy & Gladysz, 2002).
Palladium Nanoparticle Pathways : Another application in catalysis involves the formation of palladacycles from derivatives of this compound, which are used as precursors for highly active Heck and Suzuki catalysts. These catalysts are thought to operate through palladium nanoparticle pathways (Rocaboy & Gladysz, 2003).
Synthesis
Synthesis of Benzaldehydes : this compound is used in the preparation of various substituted benzaldehydes. It serves as a key intermediate in multi-step synthesis processes to produce different benzaldehyde derivatives (Daniewski et al., 2002).
Construction of Polysubstituted Amino-Indenones : This compound is also used in annulation reactions with ynamides to create rare polysubstituted amino-indenones, demonstrating its role in complex organic syntheses (Golling et al., 2022).
Environmental Applications
Wastewater Treatment : In environmental science, derivatives of this compound, such as 2-Chloro-6-fluorobenzaldehyde, have been studied for their role in wastewater treatment. Research shows that specific resins can be used to remove contaminants derived from such compounds in manufacturing wastewater (Xiaohong & Hangzhou Ltd, 2009).
Safety and Hazards
2-Chloro-6-iodobenzaldehyde is considered hazardous. It is toxic if swallowed and may cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Future Directions
While specific future directions for 2-Chloro-6-iodobenzaldehyde are not mentioned in the available resources, it’s worth noting that halogenated benzaldehyde derivatives are often used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Therefore, future research could potentially focus on exploring new synthetic routes and applications for this compound.
Biochemical Analysis
Biochemical Properties
2-Chloro-6-iodobenzaldehyde plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes can lead to altered metabolic pathways and affect the overall biochemical processes within the cell.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms . Additionally, it has been observed to disrupt normal cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation of their functions. For example, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered phosphorylation states of proteins, affecting downstream signaling events and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with sustained oxidative stress and potential cytotoxicity in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to induce mild oxidative stress and alter metabolic pathways without causing significant toxicity . At higher doses, this compound can lead to severe oxidative damage, cellular dysfunction, and even cell death. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular biomolecules and affect metabolic flux. Additionally, this compound has been found to influence the levels of certain metabolites, indicating its impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to be efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, affecting its localization and activity. The distribution of this compound within tissues can also vary depending on factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct this compound to these compartments. The presence of this compound in the mitochondria can lead to mitochondrial dysfunction and altered cellular energy metabolism.
Properties
IUPAC Name |
2-chloro-6-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXVAUFKPOPUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730682 | |
Record name | 2-Chloro-6-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51738-07-9 | |
Record name | 2-Chloro-6-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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